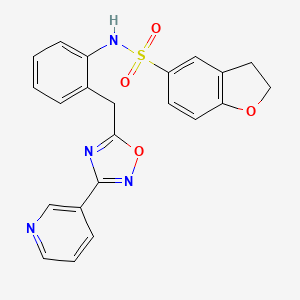

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

描述

属性

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c27-31(28,18-7-8-20-16(12-18)9-11-29-20)26-19-6-2-1-4-15(19)13-21-24-22(25-30-21)17-5-3-10-23-14-17/h1-8,10,12,14,26H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULXTQLISRZYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures have been known to target receptor tyrosine kinases.

Mode of Action

It is likely that it interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions, similar to other compounds with a pyridine nucleus.

Biochemical Pathways

Compounds with similar structures have been known to affect pathways related to cell proliferation and apoptosis, particularly in the context of cancer.

生物活性

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran sulfonamide core linked to a pyridine and oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 382.43 g/mol. The presence of the oxadiazole ring is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 4–8 µg/mL |

| Mycobacterium tuberculosis | 4–8 µM |

| Candida albicans | Moderate activity observed |

The presence of nitro or hydroxy substituents on the phenyl ring enhances the antimicrobial activity of the molecule .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For instance, the inhibition of the mycobacterial enoyl reductase (InhA) enzyme disrupts the synthesis of mycolic acids, leading to cell lysis in Mycobacterium bovis .

- Disruption of Membrane Integrity : The compound affects the integrity of bacterial membranes, which may contribute to its bactericidal effects against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Variations : The introduction of different substituents on the oxadiazole or benzofuran rings can significantly alter the potency and spectrum of activity.

- Chain Length and Branching : Studies have indicated that N-alkyl derivatives with longer carbon chains exhibit enhanced activity against certain pathogens .

Case Studies

Several studies have highlighted the efficacy of this compound in treating infections:

- Antitubercular Activity : A study reported that derivatives similar to this compound demonstrated significant antitubercular activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .

- Antifungal Effects : The compound also displayed antifungal activity against Candida albicans, suggesting potential for use in treating fungal infections alongside bacterial ones .

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis. For instance:

| Compound | Activity Type | Mechanism |

|---|---|---|

| N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Other oxadiazole derivatives | Anticancer | Induces apoptosis in cancer cells |

Studies have shown that derivatives with oxadiazole scaffolds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has highlighted that similar compounds can induce apoptosis in cancer cells by interacting with specific molecular targets. For example, studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines .

Case Studies

- Antimicrobial Activity :

- Anticancer Research :

相似化合物的比较

Structural Comparison with Similar Compounds

Table 1: Structural Features of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide and Analogous Compounds

Key Observations :

- The target compound shares the 1,2,4-oxadiazole motif with the patent compound , a ring known for metabolic stability and hydrogen-bonding capacity. However, the latter incorporates an imidazolidinedione core, which may enhance solubility or target specificity.

- Flumetsulam employs a triazolopyrimidine scaffold instead of oxadiazole, paired with a difluorophenyl group. Fluorinated substituents are common in agrochemicals for improved lipophilicity and resistance to degradation.

Functional and Application-Based Comparison

Key Insights :

- Sulfonamides in agrochemicals (e.g., Flumetsulam) prioritize halogenation and triazole/pyrimidine systems for enzyme inhibition and environmental stability .

- Pharmaceutical sulfonamides (e.g., Patent Compound ) often incorporate solubilizing groups (e.g., morpholinoethyl) and electron-withdrawing substituents (e.g., trifluoromethyl) for target engagement and pharmacokinetics.

- The target compound’s dihydrobenzofuran core may confer rigidity and influence binding pocket interactions, while the pyridinyl-oxadiazole system could mimic natural cofactors in enzymatic processes.

Research Findings and Implications

- Structural Advantages : The 1,2,4-oxadiazole ring in the target compound may improve metabolic stability compared to triazole-based agrochemicals , while the sulfonamide group provides a handle for hydrogen bonding in target proteins.

- Potential Applications: Based on structural analogs, the compound could be explored as a kinase inhibitor (pyridinyl-oxadiazole motif) or antimicrobial agent (sulfonamide backbone).

- Contradictions and Gaps : While agrochemical sulfonamides prioritize fluorination for potency , the target compound lacks halogens, suggesting a divergent mechanism of action. Further in vitro studies are needed to validate its biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。